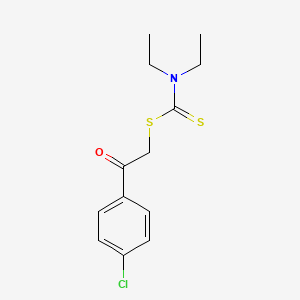
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as tBTPF-OD, is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In pharmacology, it has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the disruption of microtubule dynamics, which is essential for cell division and proliferation. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species by undergoing a photo-induced electron transfer reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and the system it is used in. In pharmacology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used as a fluorescent probe for the detection of metal ions, which can have toxic effects on living organisms. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility and ease of synthesis. It can be easily modified to suit a wide range of applications, and its synthesis method is relatively straightforward. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In pharmacology, it could be further investigated as a potential anti-cancer agent and as a tool for drug discovery. In material science, it could be used for the synthesis of new materials with unique properties. In biochemistry, it could be used to study various biological processes and as a tool for the detection of biomolecules. Overall, this compound has great potential for a wide range of applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylbenzoyl hydrazide and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction mixture is then heated and stirred, and the product is obtained through filtration and purification.
Wissenschaftliche Forschungsanwendungen
TBTPF-OD has been extensively studied for its potential applications in material science, pharmacology, and biochemistry. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic light-emitting diodes. In pharmacology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-12(5-9-14)16-20-17(22-21-16)13-6-10-15(19)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCACKNMSDVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)

![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)


![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
